N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24ClN5O and its molecular weight is 397.91. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Applications
Clinical Candidate Development for ACAT Inhibition : Shibuya et al. (2018) discovered a compound (K-604) as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This compound, structurally similar to the one , was identified as a clinical candidate due to its aqueous solubility and improved oral absorption, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis for Anthelmintic Activity : A study by Kumar and Sahoo (2014) focused on synthesizing N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide compounds for anthelmintic evaluation, highlighting the versatility of benzimidazole derivatives in developing treatments against parasitic worms (Kumar & Sahoo, 2014).
Anticancer Activity and Docking Studies : Boddu et al. (2018) synthesized novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides and evaluated their in vitro anticancer activity against various human cancer cell lines. The structure-activity relationship was further supported by molecular docking studies, indicating the therapeutic potential of these compounds in cancer treatment (Boddu et al., 2018).
Neuropharmacological and Antifungal Applications
CNS Agents Development : Verma et al. (2017) synthesized new compounds with potential as central nervous system (CNS) agents. Molecular docking studies indicated that these compounds correctly dock into the GABAA receptor binding pocket, showing anxiolytic and skeletal muscle relaxant activity in animal models (Verma et al., 2017).
Antibacterial, Antifungal, and Cytotoxic Activities : Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, investigating their in vitro antibacterial, antifungal, and cytotoxic activities. These compounds exhibited moderate to significant efficacy, highlighting their potential as broad-spectrum antimicrobial agents (Gan et al., 2010).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O/c1-25-19-8-3-2-7-18(19)24-20(25)14-26-9-11-27(12-10-26)15-21(28)23-17-6-4-5-16(22)13-17/h2-8,13H,9-12,14-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWPCBORQGIBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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